molecular formula C8H9NO B13113910 4-Ethylnicotinaldehyde

4-Ethylnicotinaldehyde

Cat. No.: B13113910
M. Wt: 135.16 g/mol
InChI Key: DGQITAIGYBEHGJ-UHFFFAOYSA-N
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Description

4-Ethylnicotinaldehyde is an organic compound belonging to the class of aldehydes It is a derivative of nicotinaldehyde, where an ethyl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with ethyl halides under basic conditions. Another method includes the oxidation of 4-ethylnicotinyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylnicotinic acid followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-ethylnicotinic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 4-ethylnicotinyl alcohol.

    Nucleophilic Addition: It readily undergoes nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products:

    Oxidation: 4-Ethylnicotinic acid

    Reduction: 4-Ethylnicotinyl alcohol

    Nucleophilic Addition: Secondary alcohols

Scientific Research Applications

4-Ethylnicotinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-ethylnicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

  • Nicotinaldehyde
  • 4-Methylnicotinaldehyde
  • 4-Isonicotinaldehyde

Comparison: 4-Ethylnicotinaldehyde is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethyl group can influence the compound’s reactivity and solubility, making it more suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-ethylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO/c1-2-7-3-4-9-5-8(7)6-10/h3-6H,2H2,1H3

InChI Key

DGQITAIGYBEHGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C=O

Origin of Product

United States

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